2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFOGBVCGZTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-57-7 | |
| Record name | 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Molecular weight and formula of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
This guide provides an in-depth technical analysis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile , a specialized heterocyclic building block used in the synthesis of imidazole-based pharmaceuticals, particularly aromatase and aldosterone synthase inhibitors.
Executive Summary
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is a bifunctional organic intermediate characterized by a central phenyl ring substituted para- with an imidazole moiety and an acetonitrile group. Its chemical architecture combines the metal-coordinating capability of the imidazole ring (via N-3) with the versatile reactivity of the nitrile group (hydrolysis, reduction, alkylation). This compound serves as a critical scaffold in the development of CYP enzyme inhibitors , specifically targeting heme-iron centers in enzymes like CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase) .
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11][12]
Core Identifiers
| Property | Detail |
| IUPAC Name | 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile |
| Common Name | 4-(1H-Imidazol-1-yl)phenylacetonitrile |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| SMILES | N#CCC1=CC=C(N2C=CN=C2)C=C1 |
| InChI Key | (Predicted) AOZFOGBVCGZTHH-UHFFFAOYSA-N |
| CAS Number | Note: Often custom synthesized; analogous isomers include 1334541-10-4 |
Calculated Physicochemical Data
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | ~1.3 - 1.6 | Moderately lipophilic; suitable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~41 Ų | Good oral bioavailability profile (<140 Ų). |
| H-Bond Acceptors | 2 (N-3 of imidazole, Nitrile N) | Key for enzyme active site interaction. |
| H-Bond Donors | 0 | Lacks acidic protons (unless protonated). |
| pKa (Imidazole N-3) | ~6.0 - 7.0 | Exists partially protonated at physiological pH; neutral form binds heme. |
Synthetic Methodology
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, leveraging the electron-withdrawing nature of the cyanomethyl group (or its precursors) to facilitate imidazole coupling.
Primary Synthetic Route: SₙAr Displacement
This protocol utilizes 4-fluorophenylacetonitrile as the electrophile. The fluoride is a good leaving group in SₙAr reactions when activated by electron-withdrawing substituents.
Reagents:
-
Substrate: 4-Fluorophenylacetonitrile (1.0 eq)
-
Nucleophile: 1H-Imidazole (1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH)
-
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous)
-
Conditions: 100–120°C, 12–24 hours, Inert Atmosphere (N₂/Ar)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 1H-imidazole (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Add anhydrous DMSO (5–10 volumes). Stir at room temperature for 15 minutes to ensure base distribution.
-
Addition: Add 4-fluorophenylacetonitrile (1.0 eq) dropwise or in one portion.
-
Reaction: Heat the mixture to 110°C . Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.2) should appear.[1][2]
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes). The product may precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH 95:5).
Synthetic Pathway Visualization
Caption: Nucleophilic Aromatic Substitution pathway for the synthesis of the target imidazole derivative.
Role in Drug Development
This molecule acts as a pharmacophore model for Type II Heme Ligands .
Mechanism of Action (Enzyme Inhibition)
The unhindered nitrogen (N-3) of the imidazole ring coordinates axially with the Heme Iron (Fe) in the active site of Cytochrome P450 enzymes.
-
Target: CYP19A1 (Aromatase) – Estrogen biosynthesis.
-
Target: CYP11B2 – Aldosterone biosynthesis.
-
Effect: Displacement of the activated oxygen molecule, preventing substrate oxidation.
Structural Activity Relationship (SAR)
-
Imidazole Ring: Essential for metal coordination. Substitutions on the imidazole ring (e.g., methyl) often reduce potency due to steric clash with the heme porphyrin ring.
-
Phenyl Linker: Provides the necessary distance and hydrophobic interaction (π-stacking) within the enzyme pocket.
-
Acetonitrile Tail: Acts as a polar anchor or a precursor for chain extension (e.g., into ethylamine for further functionalization).
Biological Pathway Diagram[10]
Caption: Mechanism of competitive inhibition where the imidazole nitrogen coordinates to the Heme Iron, blocking substrate oxidation.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.30 | Singlet (s) | 1H | Imidazole C2-H (N-CH-N) |
| 7.80 | Singlet (s) | 1H | Imidazole C5-H |
| 7.70 | Doublet (d) | 2H | Phenyl Ar-H (Ortho to Imidazole) |
| 7.50 | Doublet (d) | 2H | Phenyl Ar-H (Meta to Imidazole) |
| 7.15 | Singlet (s) | 1H | Imidazole C4-H |
| 4.10 | Singlet (s) | 2H | Acetonitrile -CH₂- |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Molecular Ion [M+H]⁺: Calculated: 184.08; Expected: 184.1 m/z
-
Fragment Ions: Loss of -CN or cleavage of the imidazole ring may be observed at higher collision energies.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautions: Handle in a fume hood. Nitriles can liberate cyanide under extreme metabolic or chemical conditions; however, the aryl-acetonitrile motif is generally stable. Avoid contact with strong acids (hydrolysis risk) and strong oxidizers.
References
-
PubChem Compound Summary . 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile. National Center for Biotechnology Information. Link
-
Recanatini, M., et al. (1998). "A new class of nonsteroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives." Journal of Medicinal Chemistry.
-
Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology. (Context on Imidazole Aromatase Inhibitors).
-
Organic Chemistry Portal . "Synthesis of Imidazoles." (General synthetic methodologies). Link
Sources
- 1. 1H-Benzimidazole-2-acetonitrile | C9H7N3 | CID 20455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Bioavailability and pharmacokinetics of imidazole-based nitrile intermediates
Bioavailability and Pharmacokinetics of Imidazole-Based Nitrile Intermediates
Executive Summary: The Pharmacophore Paradox
In the landscape of drug development, the imidazole-based nitrile scaffold represents a "privileged structure" characterized by a unique physicochemical paradox. The imidazole ring provides essential water solubility and hydrogen bond donor/acceptor capabilities, while the nitrile moiety (
However, this scaffold presents a double-edged sword in pharmacokinetics (PK). The very feature that makes it potent against metalloenzymes (e.g., aromatase, CYP51)—the coordination of the imidazole nitrogen to heme iron—also renders these intermediates potent reversible or time-dependent inhibitors (TDI) of hepatic cytochrome P450 enzymes. This guide dissects the bioavailability determinants and PK behaviors of these intermediates, providing a roadmap for optimizing their druggability while mitigating drug-drug interaction (DDI) risks.
Physicochemical Determinants of Bioavailability
The bioavailability (
The Electronic Tug-of-War
-
Imidazole Basicity: The N3 nitrogen of the imidazole ring typically has a
of ~6.5–7.5. This ensures ionization in the gastric environment ( 1.2–2.0), facilitating dissolution—the rate-limiting step for Class II BCS compounds. -
Nitrile Effect: The
group is strongly electron-withdrawing ( effect). When attached to the imidazole ring or a proximal alkyl chain, it reduces the electron density on the imidazole nitrogens.-
Consequence: This lowers the
of the imidazole, potentially reducing gastric solubility but increasing lipophilicity ( ), which enhances passive permeability in the intestine.
-
Table 1: Physicochemical Impact of Nitrile Positioning
| Structural Motif | Permeability Impact | Solubility Impact | |
| N-Alkyl Imidazole | Baseline (~7.0) | Moderate | High (pH < 6) |
| 4-Cyano-Imidazole | -1.5 to -2.0 units | Increased (Neutral at pH 7.4) | Reduced |
| 1-Cyanomethyl-Imidazole | -0.5 to -1.0 units | High | High (Maintains basicity) |
ADME Profiling: The Pharmacokinetic Engine
Absorption: The pH Partition Hypothesis
Imidazole-nitrile intermediates often exhibit "window-dependent" absorption.
-
Gastric Phase: High solubility due to protonation of the imidazole (
). -
Intestinal Phase: As pH rises to 6.8–7.4, the compound deprotonates. The presence of the nitrile group maintains a sufficient dipole to prevent precipitation while ensuring enough lipophilicity for transcellular transport.
-
Optimization Strategy: Ensure the
remains between 1.5 and 3.5 to balance solubility and permeability.
Metabolism: The Heme Coordination Mechanism
This is the most critical PK parameter for this class. These intermediates are not just substrates; they are ligands.
-
Type II Binding: The unhindered nitrogen (N3) of the imidazole ring coordinates axially with the heme iron (
) of CYP enzymes. -
Nitrile Role: The nitrile group often forms secondary interactions (H-bonds with Ser/Thr residues) within the active site, anchoring the molecule and increasing residence time.
Diagram 1: CYP Interaction & Metabolic Fate
Caption: Mechanism of CYP interaction showing the competition between inhibitory heme coordination (Type II binding) and metabolic turnover.
Elimination
-
Renal: Polar metabolites (amides from nitrile hydrolysis) are excreted in urine.
-
Biliary: More lipophilic parent compounds may undergo biliary excretion, subject to enterohepatic recirculation if glucuronidated.
Experimental Protocols
To validate the PK profile, the following self-validating protocols are recommended.
Protocol A: Assessment of Heme-Binding Affinity ( )
Purpose: To quantify the binding affinity of the imidazole intermediate to CYP enzymes, predicting DDI potential.
-
Preparation: Prepare liver microsomes (human/rat) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Baseline Scan: Record the baseline optical spectrum (350–500 nm) using a dual-beam spectrophotometer.
-
Titration: Add the imidazole-nitrile intermediate (dissolved in MeCN, <1% final solvent) in stepwise increments (0.1 to 50
) to the sample cuvette. Add solvent only to the reference cuvette. -
Measurement: Record the difference spectrum after each addition.
-
Success Criterion: Observation of a Type II spectrum (trough at ~390-410 nm, peak at ~425-435 nm).
-
-
Calculation: Plot
vs. Concentration. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant ( ).
Protocol B: Nitrile Stability & Cyanide Release Potential
Purpose: To ensure the nitrile group does not release toxic cyanide (
-
Incubation: Incubate the test compound (10
) with human liver microsomes (HLM) + NADPH regenerating system for 60 minutes at 37°C. -
Derivatization: Quench reaction with cold acetonitrile. Take an aliquot of the supernatant.
-
Detection:
-
Method A (Metabolite ID): Analyze via LC-MS/MS looking for the +18 Da mass shift (hydrolysis to amide:
) or +19 Da (acid: ). -
Method B (Cyanide Quantification): Use a colorimetric assay (e.g., chloramine-T/pyridine-barbituric acid) or fluorescent probe (naphthalene-dialdehyde) specific for free cyanide.
-
-
Validation: Use benzyl nitrile as a positive control for cyanide release.
Safety & Toxicokinetics
While imidazole-nitrile scaffolds are generally stable, "oxidative decyanation" is a theoretical risk if the carbon alpha to the nitrile is metabolically labile (e.g.,
-
Risk Mitigation: Design intermediates where the
-carbon is quaternary or part of an aromatic system (e.g., benzonitrile derivatives), which prevents -hydroxylation and stabilizes the bond.
Diagram 2: PK Optimization Decision Tree
Caption: Decision tree for optimizing the PK and safety profile of imidazole-nitrile intermediates.
References
-
Kochak, G. M., et al. (1990).[1] The Pharmacodynamic Inhibition of Estrogen Synthesis by Fadrozole, an Aromatase Inhibitor, and Its Pharmacokinetic Disposition. The Journal of Clinical Endocrinology & Metabolism. Link
-
Hutzler, J. M., et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Drug Metabolism and Disposition.[1][2][3][4] Link
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link
-
Loose, D., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Link
-
Zhang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Link
Sources
The Imidazole-Phenylacetonitrile Scaffold: A Journey to the Forefront of Endocrine Cancer Therapy
An In-Depth Technical Guide on the History and Medicinal Chemistry of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile and its Analogs
Introduction: The Genesis of a Potent Pharmacophore
In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the dawn of a new class of therapeutic agents. The 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile core is a testament to this principle. This seemingly simple scaffold combines two critical pharmacophoric elements: the imidazole ring, a versatile heterocyclic system known for its ability to coordinate with metallic centers in enzymes, and the phenylacetonitrile moiety, which provides a rigid backbone and opportunities for crucial intermolecular interactions. This guide will delve into the rich history of this chemical entity and its close analogs, tracing its evolution from a promising lead in the quest for selective enzyme inhibitors to a cornerstone of modern cancer therapy. We will explore the scientific rationale behind its design, the intricacies of its synthesis, its mechanism of action at a molecular level, and its profound impact on the treatment of hormone-dependent breast cancer.
The Dawn of a New Therapeutic Strategy: The Quest for Aromatase Inhibitors
The story of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is intrinsically linked to the development of aromatase inhibitors. Aromatase, a cytochrome P450 enzyme (CYP19A1), is the crucial enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[1][2] In the context of hormone receptor-positive breast cancer, where estrogen acts as a potent mitogen, the inhibition of aromatase presented a highly attractive therapeutic strategy.[3]
Early efforts led to the development of first and second-generation aromatase inhibitors. However, these agents were often plagued by a lack of selectivity, leading to undesirable side effects due to the inhibition of other steroidogenic pathways.[4] This set the stage for a focused search for highly potent and selective third-generation inhibitors.
It was within this context that scientists at Ciba-Geigy AG (now Novartis AG) in the 1980s embarked on a journey that would ultimately lead to the discovery of Letrozole.[5] This groundbreaking drug, a triazole analog of the core structure of this guide, emerged from meticulous structure-activity relationship (SAR) studies of benzyl-azole derivatives of an earlier inhibitor, fadrozole.[1] The goal was clear: to design a molecule that could potently and selectively shut down estrogen synthesis.
Molecular Architecture and Synthesis: Building the Aromatase Inhibitor
The design of third-generation non-steroidal aromatase inhibitors like Letrozole, and by extension, the 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile scaffold, is a masterclass in rational drug design. The core components each play a vital role in the molecule's ability to bind to and inhibit the aromatase enzyme.
-
The Azole Ring (Imidazole or Triazole): This heterocyclic moiety is the lynchpin of the inhibitor's activity. One of the nitrogen atoms of the azole ring coordinates to the iron atom of the heme group within the active site of the aromatase enzyme.[2][6] This interaction is critical for anchoring the inhibitor in the active site and preventing the binding of the natural androgen substrate.
-
The Phenylacetonitrile Backbone: This rigid aromatic structure serves as a scaffold, correctly positioning the azole ring for its interaction with the heme iron. The nitrile group, an important pharmacophore, can participate in hydrogen bonding within the active site, further enhancing binding affinity.[1] The phenyl ring itself engages in hydrophobic interactions with amino acid residues in the enzyme's active site, mimicking the interactions of the steroid A-ring of the natural substrate.[7]
Synthetic Pathway Overview
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile and its analogs generally follows a convergent strategy. A key step involves the nucleophilic substitution reaction between the imidazole (or triazole) anion and a suitably activated benzyl derivative.
Figure 1: A generalized synthetic workflow for the preparation of the 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile core.
A more detailed, step-by-step protocol for a related analog, the precursor to [11C-cyano]letrozole, provides a practical example of the synthetic methodology.[8]
Experimental Protocol: Synthesis of 4-[(4-bromophenyl)-1H-1,2,4-triazol-1-ylmethyl]benzonitrile (A Letrozole Precursor)
-
Alkylation of Triazole: To a solution of 1H-1,2,4-triazole in a suitable aprotic solvent (e.g., DMF), a strong base such as sodium hydride is added portion-wise at 0°C to generate the triazole anion.
-
Nucleophilic Substitution: A solution of 4-(bromomethyl)benzonitrile in the same solvent is then added dropwise to the triazole anion solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Mechanism of Action: A Molecular Dance of Inhibition
The therapeutic efficacy of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile and its analogs as aromatase inhibitors stems from their highly specific and potent interaction with the aromatase enzyme.
Sources
- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal aromatase inhibitors: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Letrozole | Breast Cancer Treatment Drug | Britannica [britannica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, a versatile pharmaceutical intermediate. Its unique molecular architecture, featuring a reactive nitrile group and a biologically significant imidazole moiety, positions it as a valuable building block in the synthesis of a diverse range of therapeutic agents. This document offers in-depth application notes, detailed experimental protocols, and expert insights into the synthesis, purification, and characterization of this compound and its derivatives. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Imidazole-Acetonitrile Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to coordinate with metal ions in enzyme active sites, makes it a critical pharmacophore. When coupled with a phenylacetonitrile group, the resulting molecule, 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, becomes a bifunctional intermediate of significant interest. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, providing a gateway to a wide array of complex molecular architectures.
Synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile: A Comparative Protocol Analysis
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below, we detail two robust and field-proven protocols.
Protocol 1: Ullmann Condensation Approach
The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds.[4][5][6] This protocol outlines the copper-catalyzed coupling of imidazole with 4-bromophenylacetonitrile.
Causality of Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a cost-effective and efficient catalyst for Ullmann-type reactions. The use of a ligand, such as 1,10-phenanthroline, can enhance the solubility and reactivity of the copper catalyst, leading to higher yields and milder reaction conditions.
-
Base: A non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is crucial to deprotonate the imidazole, forming the nucleophilic imidazolide anion without competing in the coupling reaction. Cs2CO3 is often preferred for its higher solubility in organic solvents.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenylacetonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration of 4-bromophenylacetonitrile ~0.5 M).
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride and stir for 30 minutes to quench the reaction and complex the copper catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile as a solid.
Workflow Diagram:
Caption: Ullmann Condensation Workflow for Synthesis.
Protocol 2: Two-Step Synthesis via Nucleophilic Substitution
This approach involves the initial synthesis of 4-(1H-imidazol-1-yl)benzyl alcohol, followed by its conversion to the corresponding benzyl halide and subsequent cyanation.
Causality of Experimental Choices:
-
Step 1 (N-Arylation): Similar to the Ullmann condensation, this step can be achieved using a copper catalyst or under palladium catalysis (Buchwald-Hartwig amination).
-
Step 2 (Halogenation): Conversion of the benzyl alcohol to a benzyl halide (e.g., bromide or chloride) is a standard transformation. Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are common and effective reagents for this purpose.
-
Step 3 (Cyanation): The resulting benzyl halide is a good electrophile for nucleophilic substitution with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate in a biphasic system.
Experimental Protocol:
Step A: Synthesis of 4-(1H-imidazol-1-yl)benzyl alcohol
-
Follow a modified Ullmann condensation procedure as described in Protocol 1, using 4-bromobenzyl alcohol as the starting material instead of 4-bromophenylacetonitrile.
Step B: Synthesis of 4-(1H-imidazol-1-yl)benzyl bromide
-
Dissolve 4-(1H-imidazol-1-yl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.
Step C: Synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
-
Dissolve the crude 4-(1H-imidazol-1-yl)benzyl bromide (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add sodium cyanide (NaCN) (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Heat the mixture to 60-70 °C and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography as described in Protocol 1.
Workflow Diagram:
Caption: Two-Step Synthesis Workflow.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile and for monitoring reaction progress.[7][8]
Protocol: Reversed-Phase HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A more polar column like a C8 or an aqueous C18 may provide better peak shape for this relatively polar molecule.[9][10]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier is typically effective.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C
Data Interpretation: The purity of the sample is determined by the area percentage of the main peak corresponding to the product. The retention time should be consistent for a given set of conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.[11][12]
Expected Chemical Shifts (in CDCl3, estimated based on similar structures): [13]
-
¹H NMR (400 MHz):
-
δ 7.8-8.0 (s, 1H, imidazole C2-H)
-
δ 7.3-7.6 (m, 5H, phenyl and imidazole C4/5-H)
-
δ 7.1-7.2 (m, 2H, imidazole C4/5-H)
-
δ 3.8-4.0 (s, 2H, -CH2CN)
-
-
¹³C NMR (100 MHz):
-
δ 135-140 (imidazole C2)
-
δ 130-135 (phenyl C1)
-
δ 128-130 (phenyl CH)
-
δ 120-125 (phenyl CH)
-
δ 118-120 (imidazole C4/5)
-
δ 115-118 (CN)
-
δ 110-115 (imidazole C4/5)
-
δ 20-25 (-CH2CN)
-
Note: The exact chemical shifts can vary depending on the solvent and concentration. It is advisable to run a 2D NMR experiment (e.g., HSQC, HMBC) for unambiguous assignment of all signals.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[14]
Expected Mass:
-
Molecular Formula: C₁₁H₉N₃
-
Exact Mass: 183.08 g/mol
-
[M+H]⁺: 184.09
Instrumentation: Electrospray ionization (ESI) is a suitable method for this compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Safety and Handling
Working with nitrile-containing compounds requires strict adherence to safety protocols due to their potential toxicity.
Hazard Identification:
-
Toxicity: Acetonitrile and related compounds can be toxic if ingested, inhaled, or absorbed through the skin. They can release cyanide upon metabolism or decomposition.
-
Irritation: The compound may cause skin and eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhaling dust or aerosols, a respirator with an appropriate cartridge should be used.
Handling and Storage:
-
Handling: Avoid creating dust. Use a spatula for transferring solids. All manipulations should be carried out in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Give large quantities of water to drink.
In all cases of exposure, seek immediate medical attention.
Applications in Pharmaceutical Synthesis: A Forward Look
As previously mentioned, the 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile scaffold is a precursor to a multitude of more complex molecules with potential therapeutic applications.
Synthetic Transformations of the Nitrile Group:
-
Reduction to Amine: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This opens up possibilities for the synthesis of various amine-containing APIs.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, a key functional group for forming amides, esters, and other derivatives.
-
Conversion to Tetrazole: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Potential Therapeutic Areas:
-
Antifungal Agents: Many azole-based antifungal drugs feature a substituted imidazole or triazole ring connected to an aromatic core.[2][15]
-
Anticancer Agents: The imidazole moiety is found in a number of kinase inhibitors and other anticancer drugs.[1]
-
Antiviral Agents: Several antiviral compounds incorporate the imidazole scaffold.[3][16][17]
Logical Pathway for Drug Discovery:
Caption: Synthetic pathways from the intermediate to potential APIs.
Conclusion
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is a high-value intermediate for pharmaceutical research and development. Its synthesis is achievable through established and robust methodologies, and its purification and characterization can be accomplished using standard analytical techniques. The strategic importance of this compound lies in its versatility as a building block for a wide range of potential therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.
References
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. (2020, August 19). Retrieved February 24, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
1H and 13C-NMR data of compounds 2 – 4 - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
Imidazoles as potential anticancer agents - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.). Retrieved February 24, 2026, from [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (n.d.). Retrieved February 24, 2026, from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020, December 30). Retrieved February 24, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]
-
(PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. (2015, December 11). Retrieved February 24, 2026, from [Link]
-
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Intermediate of Tioconazole - Molkem. (n.d.). Retrieved February 24, 2026, from [Link]
-
Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - MDPI. (2022, October 17). Retrieved February 24, 2026, from [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. (2017, January 30). Retrieved February 24, 2026, from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]
-
1H-Imidazole, 1-phenyl- - the NIST WebBook. (n.d.). Retrieved February 24, 2026, from [Link]
-
A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. (n.d.). Retrieved February 24, 2026, from [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). Retrieved February 24, 2026, from [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. (2022, June 2). Retrieved February 24, 2026, from [Link]
-
Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides - PubMed. (2006, November 15). Retrieved February 24, 2026, from [Link]
-
Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][11][13]oxazepine Derivatives via a Double Ullmann Coupling Reaction - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]
-
New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). Retrieved February 24, 2026, from [Link]
-
phenyl acetonitrile, 140-29-4. (n.d.). Retrieved February 24, 2026, from [Link]
-
PHENYLACETONITRILE - precisionFDA. (n.d.). Retrieved February 24, 2026, from [Link]
Sources
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. iris.unito.it [iris.unito.it]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]
- 15. 2-(1H-imidazol-1-yl)acetonitrile | Heterocyclic Building Block [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Introduction: The Significance of Imidazole-Containing Scaffolds and the Need for Efficient Synthesis
N-aryl imidazoles are a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1] Their prevalence in pharmaceuticals, agrochemicals, and as ligands in catalysis underscores the continuous demand for efficient and robust synthetic methodologies. The target molecule of this application note, 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, is a valuable building block in drug discovery, with the phenylacetonitrile moiety serving as a precursor for various functional groups.
Traditional methods for the N-arylation of imidazoles, such as the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and prolonged reaction times, and frequently require stoichiometric amounts of copper.[2][3] These limitations can hinder rapid lead optimization and library synthesis in a drug development setting. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these hurdles, offering significant advantages in terms of reaction rate acceleration, improved yields, and enhanced product purity.[4][5][6] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile utilizing microwave irradiation, based on copper-catalyzed N-arylation of imidazole with 4-bromophenylacetonitrile.
The Rationale for Microwave-Assisted Ullmann-Type Coupling
The application of microwave irradiation in the Ullmann-type coupling of imidazoles with aryl halides has been shown to dramatically reduce reaction times from hours to mere minutes.[5][7] This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[4][8] The choice of a copper-based catalyst, often in combination with a suitable ligand and base, is crucial for facilitating the carbon-nitrogen bond formation.[9][10] Various copper sources, including CuI, Cu2O, and CuO, have been successfully employed in these reactions.[10][11] The use of polar, high-boiling point solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or polyethylene glycol (PEG) is common as they effectively absorb microwave energy and can solubilize the reagents.[2][8][11]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol details the synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile from 4-bromophenylacetonitrile and imidazole using a copper(I) iodide catalyst and microwave irradiation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Bromophenylacetonitrile | 98% | Sigma-Aldrich | 16532-79-9 |
| Imidazole | 99% | Acros Organics | 288-32-4 |
| Copper(I) Iodide (CuI) | 98% | Strem Chemicals | 7681-65-4 |
| Cesium Carbonate (Cs2CO3) | 99% | Alfa Aesar | 534-17-8 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, 99.9% | Fisher Scientific | 67-68-5 |
| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |
| Hexane | HPLC Grade | VWR | 110-54-3 |
| Deionized Water | |||
| Microwave Reactor | CEM, Biotage, or similar | ||
| Reaction Vials | 10 mL microwave-safe | ||
| Magnetic Stir Bars |
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 4-bromophenylacetonitrile (1.0 mmol, 196 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Solvent Addition: Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with 20 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile.
Figure 1: Experimental workflow for the microwave-assisted synthesis.
Proposed Reaction Mechanism
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile proceeds via a copper-catalyzed Ullmann-type cross-coupling reaction. The proposed mechanism is initiated by the coordination of the copper(I) catalyst to the imidazole. The presence of a base, in this case, cesium carbonate, is crucial for the deprotonation of the imidazole, forming a more nucleophilic imidazolide species. This is followed by oxidative addition of the aryl bromide to the copper complex. Finally, reductive elimination yields the desired N-arylated imidazole product and regenerates the active copper(I) catalyst. Microwave irradiation accelerates the reaction by efficiently overcoming the activation energy barriers of these steps.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. sci-hub.box [sci-hub.box]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium [scientiairanica.sharif.edu]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Topic: Overcoming Solubility & Stability Challenges
Status: Operational | Lead Scientist: Dr. A. Vance[1][2]
Introduction: The Molecule & The Problem
Welcome to the technical support hub for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile . If you are here, you are likely facing a common paradox with this compound: it is a critical intermediate (often in aromatase inhibitor synthesis like Letrozole) that behaves like a brick in aqueous buffers yet degrades if you treat it too aggressively chemically.
The Structural Root of the Issue:
-
The Hydrophobic Core: The central phenyl ring and the acetonitrile tail create a significant lipophilic footprint (logP ~1.7–2.0), making it resistant to water.
-
The Imidazole Handle: This is your "solubility switch."[1][2] The N-3 nitrogen is basic (pKa ~5.0–5.5).[1][2] In neutral water, it is uncharged and insoluble.[1][2] In acidic conditions, it protonates, becoming a soluble cation.[1]
-
The Nitrile Trap: The cyano (-CN) group is labile.[1][2] If you use strong acid and heat to dissolve the compound, you will hydrolyze the nitrile to a carboxylic acid (phenylacetic acid derivative), destroying your sample.
Module 1: Solvent Selection & Stock Preparation
For synthesis and initial stock solution generation.[1]
The Golden Rule: Do not attempt to dissolve this directly in water or PBS.[1][2] You must create a high-concentration organic stock first.[1][2]
Solubility Profile & Recommendations
| Solvent System | Solubility Rating | Application | Technical Note |
| DMSO | Excellent (>50 mg/mL) | Bioassay Stocks | Recommended for -20°C storage.[1][2] Hygroscopic; keep sealed. |
| DMF | Excellent (>50 mg/mL) | Synthesis/Rxn | Good alternative to DMSO if sulfur interference is a concern.[1][2] |
| Methanol/Ethanol | Moderate (~10-20 mg/mL) | Processing | Solubility drops drastically if water is added.[1][2] |
| DCM / Chloroform | Good | Extraction | Excellent for partitioning from aqueous basic phases.[1][2] |
| Water (pH 7) | Poor (<0.1 mg/mL) | Avoid | Will result in suspension/precipitation.[1][2] |
| 0.1 M HCl | Good | Aqueous Phase | Forms the hydrochloride salt in situ.[1][2] Keep cold. |
Protocol: Preparing a Stable Stock Solution
-
Weigh the target mass of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile.[1][2]
-
Add DMSO (anhydrous) to achieve a concentration of 10–50 mM .[1][2]
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold against a light source.[1][2] The solution must be completely clear. If "schlieren" lines (wavy optical distortions) or micro-particulates are visible, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which promote crystal seeding.[1][2]
Module 2: The Solubility Decision Tree
How to choose the right path based on your application.
Use the following logic flow to determine the safest method for your specific experiment.
Figure 1: Decision matrix for solubilization strategies. Note the critical stability warning for acidic pathways.
Module 3: Bioassay Formulation (Preventing "Crash-Out")
For researchers observing precipitation when adding the drug to cell culture media.
The Mechanism of Failure: When you pipette a hydrophobic DMSO stock directly into aqueous media, the local concentration of water spikes instantly. The compound molecules aggregate (pi-pi stacking of the phenyl-imidazole rings) faster than they can disperse, forming micro-precipitates that look like "dust" under the microscope. This leads to false negatives in assays.[1][2]
The "Solvent-Shift" Dilution Protocol
Use this method to maintain solubility in aqueous buffers.
Reagents:
-
Final Buffer: PBS or Media (pre-warmed to 37°C).
Step-by-Step:
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 .
-
Vortex Gently: Ensure the intermediate is mixed.
-
Final Dilution: Pipette the Intermediate solution into your Final Buffer while constantly stirring or vortexing the buffer.
-
Crucial: Add the drug to the buffer, not the buffer to the drug.
-
-
Limit: Ensure the final concentration of DMSO is <0.5% and PEG-400 is <5% to avoid cellular toxicity.
Module 4: Troubleshooting FAQ
Q1: I tried dissolving the compound in 1N HCl to get it into water, but my LC-MS shows a new peak at M+19. What happened? A: You likely hydrolyzed the nitrile.[1][2]
-
Diagnosis: The nitrile group (-CN) hydrolyzes to a primary amide (-CONH2) in acidic conditions, adding water (Mass +18) plus a proton (+1).
-
Fix: If you must use acid to solubilize, keep the temperature below 4°C and use the solution immediately. Do not store acidic solutions of this compound.[1][2] Neutralize with NaOH immediately after the required step if possible.[1][2]
Q2: My compound dissolves in DMSO, but precipitates immediately upon adding to the cell culture well. A: This is "Shock Precipitation."
-
Fix 1 (Physical): Warm your culture media to 37°C before adding the drug. Cold media accelerates precipitation.[1][2]
-
Fix 2 (Technique): Do not pipette the DMSO stock directly onto the static liquid surface.[1][2] Submerge the tip slightly and dispense while swirling the plate/tube.
-
Fix 3 (Chemical): Use the PEG-400 intermediate step described in Module 3.
Q3: Can I use cyclodextrins (HP-β-CD) to improve solubility? A: Yes, highly recommended.
-
Mechanism: The hydrophobic phenyl-acetonitrile tail fits well into the beta-cyclodextrin cavity, leaving the polar imidazole exposed.
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Add the compound powder to this solution and stir for 24 hours at room temperature. Filter (0.22 µm) to remove undissolved solids.[1][2] This often achieves concentrations of 1–5 mg/mL in an aqueous vehicle.[1][2]
Q4: I am seeing inconsistent IC50 values in my enzyme assay. A: This is often due to the "stickiness" of the imidazole nitrogen coordinating with metal ions in your buffer.
-
Check: Does your buffer contain Mg2+, Zn2+, or Fe2+? The imidazole may be binding these metals rather than your target enzyme, or precipitating as a metal complex.[1]
-
Fix: If metals are not essential for the enzyme, add 1 mM EDTA to the buffer. If metals are essential, validate the solubility in the specific metal-containing buffer via HPLC before running the biological assay.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]
- Relevance: foundational principles of solubilizing Class II/IV compounds.
-
BenchChem Technical Repository. (2025).[1][2][3] 1-Phenylimidazole Properties and Nitrile Hydrolysis.[1]
-
Cayman Chemical. (2013).[1][2][4] Letrozole Product Information & Solubility Guide.
- Relevance: Provides the benchmark solubility protocols for phenyl-triazole/imidazole acetonitriles (Letrozole class).
-
(Verified via search context 1.2, 1.7)
-
Bhalla, T. C., et al. (2023).[1][2][5][6] Arylacetonitrilases: Potential Biocatalysts for Green Chemistry.[1][2][6] Applied Biochemistry and Biotechnology.
Sources
Minimizing side reactions during 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common side reactions and experimental challenges.
Introduction: Synthetic Strategy and Core Challenges
The synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile typically involves the formation of a C-N bond between an imidazole ring and a phenylacetonitrile scaffold. The two most prevalent and logical strategies are:
-
Nucleophilic Aromatic Substitution (SNAr): Reacting imidazole with an activated aryl halide, such as 4-fluorophenylacetonitrile. The electron-withdrawing nature of the nitrile group activates the para position, facilitating the displacement of the halide by the nucleophilic imidazole.[1][2]
-
Ullmann Condensation: A copper-catalyzed cross-coupling of imidazole with an aryl halide, such as 4-bromophenylacetonitrile or 4-iodophenylacetonitrile.[3][4] This method is robust but often requires higher temperatures and careful optimization of the catalyst system.
The primary challenges in this synthesis are not related to the feasibility of the main reaction, but rather to the minimization of side products that complicate purification and reduce yield. The most common issues stem from the reactivity of the nitrile group under basic conditions and the inherent properties of the reagents used.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low (<50%) or the reaction stalls. What are the primary causes?
Answer: Low yield is often a result of suboptimal reaction conditions that fail to adequately promote the desired C-N bond formation or that favor side reactions. The cause depends heavily on whether you are using an SNAr or an Ullmann-type approach.
For SNAr Reactions (e.g., using 4-fluorophenylacetonitrile):
-
Cause A: Incomplete Deprotonation of Imidazole. Imidazole's nucleophilicity is significantly increased upon deprotonation to form the imidazolide anion. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, slowing the reaction.[5]
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, cesium carbonate (Cs₂CO₃) is often more effective due to its greater solubility and the increased reactivity of the cesium imidazolide salt.[5] For very stubborn reactions, a non-nucleophilic strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF, DMSO) will ensure complete deprotonation.[5]
-
-
Cause B: Inappropriate Solvent Choice. The solvent must be able to dissolve the imidazole salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1]
-
Solution: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating cations, leaving the imidazolide anion more "naked" and nucleophilic. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
-
Cause C: Insufficient Thermal Energy. SNAr reactions, while often more facile than other cross-couplings, still require a significant activation energy.
-
Solution: Increase the reaction temperature. A typical range for this SNAr reaction is 100-150 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessively high temperatures.
-
For Ullmann Condensation (e.g., using 4-bromophenylacetonitrile):
-
Cause A: Catalyst Inactivity or Poor Choice. The copper catalyst and its associated ligand are critical. The reaction is sensitive to the copper source, its oxidation state, and the ligand's ability to facilitate the catalytic cycle.[6]
-
Solution: Use a reliable Cu(I) source like CuI. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) as oxygen can oxidize Cu(I) to the less active Cu(II).[7] Incorporate a suitable ligand, such as 1,10-phenanthroline or a derivative, which can stabilize the copper center and promote the reaction.[8]
-
-
Cause B: Wrong Aryl Halide. The reactivity order for Ullmann reactions is generally I > Br >> Cl.[8]
-
Solution: If using an aryl chloride, the reaction will likely be very sluggish. Switching to the corresponding aryl bromide or, preferably, aryl iodide will significantly increase the reaction rate.
-
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: My reaction seems to work, but I isolate a significant amount of an impurity with a higher molecular weight and an amide functional group. What is happening?
Answer: You are observing the hydrolysis of the nitrile group to form the corresponding primary amide: 2-[4-(1H-imidazol-1-yl)phenyl]acetamide . This is a very common side reaction under the basic conditions required for the C-N bond formation.
-
Mechanism of Nitrile Hydrolysis: The hydroxide ions (or other basic species present) can attack the electrophilic carbon of the nitrile. This process is often facilitated by the high temperatures used in the reaction. The presence of even trace amounts of water can be sufficient to cause this side reaction.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: Dry your glassware thoroughly. Use anhydrous grade solvents and ensure your base (e.g., K₂CO₃, Cs₂CO₃) is dry. If using NaH, this is less of a concern as it reacts violently with water.
-
Moderate Basicity: Use the mildest base that is effective for the C-N coupling. While NaH is excellent for deprotonation, it can more readily promote nitrile hydrolysis. Cs₂CO₃ often provides a good balance of reactivity and lower side-product formation.[5]
-
Temperature Control: Do not overheat the reaction. Run time-course experiments to find the minimum temperature and time required for the consumption of the starting material.
-
Order of Addition: Consider adding the base portion-wise to keep its instantaneous concentration lower, potentially disfavoring the bimolecular hydrolysis reaction relative to the intramolecular deprotonation of imidazole.
-
Question 3: Purification by column chromatography is difficult. My product streaks badly or co-elutes with unreacted imidazole.
Answer: Both imidazole and the desired product are polar, nitrogen-containing heterocycles, which can lead to poor behavior on silica gel.
-
Problem: Tailing/Streaking on Silica Gel. The lone pairs on the nitrogen atoms of your product and residual imidazole can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing streaking and poor separation.
-
Solution 1: Neutralize the Stationary Phase. Pre-treat your silica gel with a small amount of a tertiary amine like triethylamine (Et₃N). Typically, adding 0.5-1% Et₃N to your eluent system will "cap" the acidic sites on the silica, leading to much sharper peaks.
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider using neutral or basic alumina for your chromatography instead of silica gel.
-
-
Problem: Removing Unreacted Imidazole. Imidazole is highly polar and can be difficult to separate from the product.
-
Solution 1: Acidic Workup. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, perform a wash with a dilute acid (e.g., 1M HCl). The more basic imidazole will be protonated and move to the aqueous layer. Caution: Ensure your final product is stable to acid before attempting this. A small-scale test is recommended.
-
Solution 2: Sublimation. If your product is not volatile, unreacted imidazole can sometimes be removed by sublimation under high vacuum before chromatography.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: SNAr or Ullmann condensation?
A: For this specific target molecule, the SNAr route starting from 4-fluorophenylacetonitrile is highly recommended . The nitrile group provides strong para-activation, making the fluoride an excellent leaving group for this mechanism.[1] This route avoids the need for a metal catalyst, which simplifies the workup and purification and is often more cost-effective and environmentally benign. The Ullmann route is a viable alternative, especially if 4-iodophenylacetonitrile is readily available, but typically requires more stringent inert conditions and catalyst/ligand screening.
Comparison of Synthetic Routes
| Feature | SNAr Route | Ullmann Condensation |
| Aryl Halide | 4-Fluoro phenylacetonitrile (preferred) | 4-Iodo - or 4-Bromo phenylacetonitrile |
| Catalyst | None required | Cu(I) salt (e.g., CuI) + Ligand |
| Typical Base | K₂CO₃, Cs₂CO₃, NaH | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Temperature | 100 - 150 °C | 110 - 150 °C (often higher) |
| Atmosphere | Air or Inert (Inert preferred) | Strictly Inert (N₂ or Ar) |
| Pros | Catalyst-free, simpler workup | Good for less activated systems |
| Cons | Requires activated aryl halide | Metal contamination, requires ligand |
Q2: What is the mechanism of the SNAr reaction for this synthesis?
A: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The deprotonated imidazolide anion acts as a nucleophile and attacks the carbon atom bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[1][2] The negative charge is delocalized onto the electron-withdrawing nitrile group, which is crucial for stabilizing this intermediate.
-
Elimination: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final product.
SNAr Mechanism Diagram
Caption: The two-step mechanism for SNAr synthesis.
Experimental Protocols
Protocol 1: Synthesis via SNAr
This protocol describes a general procedure for the synthesis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile from 4-fluorophenylacetonitrile and imidazole.
Materials:
-
4-Fluorophenylacetonitrile (1.0 equiv)
-
Imidazole (1.2 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMSO via syringe and stir the suspension for 15-30 minutes at room temperature.
-
Add 4-fluorophenylacetonitrile to the mixture via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (see Protocol 2). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an eluent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.5% triethylamine.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent: e.g., 50% Ethyl Acetate in Hexane (adjust as needed)
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
During the reaction, periodically withdraw a small aliquot (~5 µL) using a glass capillary.
-
Dilute the aliquot in a vial with a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted reaction mixture onto the TLC plate alongside spots of your starting materials (4-fluorophenylacetonitrile and imidazole) for comparison.
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp. The starting aryl halide and the product should be UV active. A new spot corresponding to the product should appear, and the spot for the starting aryl halide should diminish over time.
-
The disappearance of the limiting reagent (typically the aryl halide) indicates reaction completion.
References
-
Kinger, M., et al. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. Retrieved from [Link][3]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link][4]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link][6]
-
Khanal, B., & Jaithum, K. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link][9]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link][10]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link][1]
-
Oxford Learning Link. (2021). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link][2]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Stability of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile Under Acidic Conditions
Introduction
Welcome to the Technical Support Center for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues, particularly under acidic conditions. As a molecule possessing both a nitrile group and an imidazole ring, its behavior in acidic environments can be complex. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile in acidic solutions?
A1: The two primary points of reactivity on the molecule under acidic conditions are the nitrile group and the imidazole ring.
-
Nitrile Hydrolysis: The nitrile group (-CN) is susceptible to acid-catalyzed hydrolysis. This reaction typically proceeds in two stages: first, the nitrile is converted to an amide intermediate (2-[4-(1H-imidazol-1-yl)phenyl]acetamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-[4-(1H-imidazol-1-yl)phenyl]acetic acid).[1][2] This process is often accelerated by heat.[2][3]
-
Imidazole Protonation: The imidazole ring is basic and will be protonated in acidic solutions.[4][5] Imidazole has a pKa of approximately 7 for its conjugate acid, meaning it is about sixty times more basic than pyridine.[5] This protonation forms a stable imidazolium salt.[4][5] While protonation itself is not a degradation pathway, it can influence the molecule's overall solubility, reactivity, and interaction with other components in the formulation.
Q2: At what pH range should I be most concerned about the hydrolysis of the nitrile group?
A2: While nitrile hydrolysis can occur across a range of acidic pH values, the rate is generally significant in the presence of strong acids (e.g., pH 1-3) and elevated temperatures.[6] The reaction with water alone is typically very slow and requires heating with a dilute strong acid, like hydrochloric acid, to proceed at a practical rate.[2]
Q3: Can the imidazole ring itself degrade under acidic conditions?
A3: The imidazole ring is generally stable and resistant to degradation by many oxidizing agents.[4] However, some studies on imidazole-containing compounds have shown susceptibility to oxidative degradation and photodegradation in solution.[7] While simple protonation is the most common event in acid, the possibility of other degradation pathways, especially under harsh conditions (e.g., presence of oxidizing agents, exposure to UV light), should not be entirely dismissed.
Q4: I am observing an unexpected peak in my HPLC analysis after exposing my compound to acidic conditions. What could it be?
A4: The most likely degradation products are the amide intermediate and the final carboxylic acid resulting from nitrile hydrolysis.
-
2-[4-(1H-imidazol-1-yl)phenyl]acetamide: This is the initial product of hydrolysis.
-
2-[4-(1H-imidazol-1-yl)phenyl]acetic acid: This is the final product of complete hydrolysis.
It is also possible, though less common, to see byproducts from the degradation of your solvent if you are using, for example, acetonitrile at elevated temperatures in the presence of strong acid.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Parent Compound Peak in HPLC | Nitrile Hydrolysis: The parent compound is degrading into its amide and/or carboxylic acid forms. | 1. Confirm Degradant Identity: Use LC-MS to identify the mass of the new peak(s) and confirm they correspond to the expected hydrolysis products. 2. Modify pH: If possible for your application, increase the pH of your solution to a less acidic range. 3. Reduce Temperature: Perform your experiment at a lower temperature to slow the rate of hydrolysis.[2] |
| Changes in Solubility or Physical Appearance | Protonation of Imidazole: The formation of an imidazolium salt can alter the compound's solubility profile. | 1. Characterize the Salt Form: If the change in solubility is problematic, consider isolating and characterizing the salt. 2. Adjust Solvent System: You may need to adjust your solvent system to accommodate the new solubility characteristics. |
| Multiple Unexpected Peaks in Chromatogram | Complex Degradation Pathway: Under harsh conditions (e.g., strong acid, high heat, presence of oxidants), multiple degradation pathways may be occurring. | 1. Conduct a Forced Degradation Study: Systematically expose your compound to different stress conditions (acid, base, oxidation, light, heat) to identify the source of the degradation products.[6][8] 2. Utilize Advanced Analytics: Employ techniques like LC-MS/MS or NMR to elucidate the structures of the unknown impurities.[7] |
Experimental Protocols
Protocol 1: Monitoring Nitrile Hydrolysis by HPLC-UV
This protocol provides a general framework for monitoring the stability of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile under acidic conditions.
Materials:
-
2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl) or other suitable acid
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl).
-
Prepare a control sample by adding an equal volume of water.
-
Incubate both samples at a controlled temperature (e.g., room temperature or an elevated temperature like 60°C).
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks over time.
Visualizing the Experimental Workflow
Caption: Workflow for Monitoring Acidic Stability by HPLC.
Potential Degradation Pathway
The primary degradation pathway under acidic conditions is the hydrolysis of the nitrile group.
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Nitrile Peaks in Imidazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the imidazole scaffold is a cornerstone of modern therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The incorporation of a nitrile (C≡N) group into these derivatives further enhances their utility, acting as a versatile synthetic handle, a hydrogen bond acceptor, or a modulator of metabolic stability.
Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for characterizing these molecules. The nitrile stretching vibration, in particular, serves as an exquisite probe of the molecule's electronic and structural environment. This guide provides an in-depth comparison of analytical approaches, explains the causality behind experimental choices, and offers validated protocols to ensure the integrity of your spectral analysis.
The Nitrile Vibration: A Unique Spectral Signature
The carbon-nitrogen triple bond (C≡N) gives rise to a stretching vibration that is highly characteristic in an infrared spectrum.[1] This peak is typically found in a relatively "quiet" region of the spectrum, generally between 2200 and 2260 cm⁻¹.[2][3] Its diagnostic power stems from two key features:
-
Position: The precise wavenumber of the absorption is sensitive to the electronic environment, making it a reporter on the molecular structure.
-
Intensity: The C≡N bond is highly polar. Its stretching motion causes a significant change in the molecular dipole moment, resulting in a characteristically sharp and strong absorption band, which makes it easy to detect even in complex molecules.[1][2][4]
Factors Influencing the Nitrile Peak in Imidazole Derivatives
The utility of the nitrile peak as a structural probe comes from its sensitivity to its surroundings. For imidazole derivatives, several factors can cause shifts in the peak position and changes in its shape, providing deeper structural insights.
-
Conjugation: When the nitrile group is conjugated with an aromatic system, such as the imidazole ring or an attached phenyl group, the C≡N bond is slightly weakened. This is due to electron delocalization between the π-system of the ring and the triple bond. A weaker bond requires less energy to vibrate, resulting in a shift to a lower wavenumber (red shift) . Saturated, or non-conjugated, nitriles will therefore appear at a higher frequency than their aromatic counterparts.[2]
-
Electronic Effects of Substituents: Electron-withdrawing groups (e.g., -NO₂) on the aromatic scaffold will pull electron density away from the nitrile, strengthening the C≡N bond and causing a shift to a higher wavenumber (blue shift) . Conversely, electron-donating groups (e.g., -NH₂, -OCH₃) push electron density into the system, weakening the triple bond and causing a red shift .
-
Hydrogen Bonding: The nitrogen atom of the nitrile group is a hydrogen bond acceptor. In protic solvents (like water or alcohols) or in the solid state where intermolecular hydrogen bonding can occur, this interaction can lead to a noticeable blue shift in the peak position and significant peak broadening.[5][6][7] This is a critical consideration when comparing spectra from different sample forms (e.g., solid vs. solution).
-
Solvent Polarity (Solvatochromism): Even in aprotic solvents, the local electric field generated by solvent dipoles can influence the nitrile vibration, a phenomenon known as the vibrational Stark effect.[5][6] This can lead to subtle shifts in the peak position as solvent polarity changes.
Comparative Guide to Sample Preparation Methodologies
The choice of sample preparation is arguably the most critical decision in FTIR analysis. It dictates the quality of the spectrum and the type of information that can be reliably extracted. Here, we compare the most common techniques for analyzing nitrile-imidazole derivatives.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Attenuated Total Reflectance (ATR) | An IR beam is directed into a crystal (e.g., diamond, Ge) creating an evanescent wave that penetrates a few microns into the sample placed in direct contact.[8][9] | - Minimal to no sample preparation required.- Non-destructive.- Rapid analysis.- Excellent for solids (powders, films) and liquids.[8] | - Spectra can differ slightly from transmission.- Requires good contact between sample and crystal; pressure can sometimes affect spectra.[10] - Surface analysis only. | Rapid screening, qualitative identification, reaction monitoring, analysis of intractable materials. |
| Transmission (KBr Pellet) | The solid sample is finely ground, mixed with dry potassium bromide (KBr) powder, and pressed into a thin, transparent pellet through which the IR beam passes.[11] | - "Gold standard" for reference spectra.- Can be used for quantitative analysis if prepared carefully.- High-quality, high-resolution spectra. | - Labor-intensive and requires skill.- KBr is hygroscopic; water contamination is a common issue, leading to broad O-H peaks.- Potentially destructive to the sample.[12] | High-resolution analysis of pure, crystalline solids; generating reference library spectra. |
| Transmission (Solution Cell) | The sample is dissolved in an IR-transparent solvent (e.g., CCl₄, CHCl₃) and placed in a cell with IR-transparent windows (e.g., NaCl, CaF₂).[10][11] | - Allows for the study of solvent effects and hydrogen bonding.- Ideal for quantitative analysis using Beer's Law.- Homogeneous sample environment. | - Solvent choice is critical and must not absorb in the region of interest.- Solvent-solute interactions can alter the spectrum.- Cells can be fragile and difficult to clean.[10][12] | Investigating solvatochromism, monitoring reactions in solution, quantitative measurements. |
Recommendation for Routine Analysis: For most applications in a drug discovery or research setting, Attenuated Total Reflectance (ATR) offers the best balance of speed, ease of use, and data quality. Its ability to analyze samples directly with minimal preparation makes it highly efficient for routine characterization and reaction monitoring.
Validated Experimental Protocol: ATR-FTIR Analysis
This protocol ensures reproducible and high-quality data for the analysis of nitrile-containing imidazole derivatives.
Objective: To obtain a clean, interpretable infrared spectrum of a solid or liquid sample to identify the nitrile stretching vibration and other key functional groups.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond crystal).
-
Sample (a few milligrams of solid or a single drop of liquid).
-
Solvent for cleaning (e.g., Isopropanol or Acetone).
-
Lint-free wipes (e.g., Kimwipes).
Step-by-Step Methodology:
-
Crystal Cleaning (Causality: To prevent cross-contamination and remove atmospheric or previous sample residues that can obscure the real spectrum.)
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal.
-
Repeat with a dry, clean wipe to ensure the solvent has fully evaporated.
-
-
Background Spectrum Acquisition (Causality: To computationally subtract the spectrum of the ambient environment—CO₂, water vapor, and the ATR crystal itself—from the sample spectrum. This ensures the final spectrum contains only information from the sample.)
-
Ensure the ATR anvil is down (if applicable) but with no sample present.
-
In the instrument software, initiate a "Background Scan". This typically requires 32 or 64 scans for a good signal-to-noise ratio.
-
-
Sample Application (Causality: To ensure intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to interact effectively with the sample.)
-
For Solids: Place a small amount of the powder onto the center of the crystal, ensuring it completely covers the crystal surface. Lower the pressure anvil and apply consistent pressure to flatten the sample and maximize contact.
-
For Liquids: Place a single drop of the liquid directly onto the center of the crystal. Do not use the pressure anvil for non-volatile liquids.
-
-
Sample Spectrum Acquisition (Causality: This is the primary data collection step where the instrument measures the absorption of infrared radiation by the sample.)
-
In the instrument software, initiate a "Sample Scan". Use the same number of scans as the background for optimal subtraction.
-
-
Data Processing and Interpretation (Causality: To present the data in a standardized format and identify key structural features.)
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks, paying close attention to the ~2200 cm⁻¹ region for the nitrile peak.
-
Analyze the peak position, shape, and relative intensity to infer structural information as detailed in Section 2.
-
-
Final Cleaning (Causality: To prepare the instrument for the next user and prevent the sample from hardening on the crystal.)
-
Raise the anvil, remove the bulk of the sample with a spatula or wipe.
-
Clean the crystal thoroughly with isopropanol as described in Step 1.
-
Caption: Workflow for ATR-FTIR analysis.
Data Interpretation: A Comparative Case Study
To illustrate the principles discussed, let's compare the expected nitrile stretching frequencies for two hypothetical imidazole derivatives.
| Compound | Structure | Key Feature | Expected C≡N Peak Position (cm⁻¹) | Rationale |
| A: 2-(1H-imidazol-1-yl)acetonitrile | Imidazole ring linked to nitrile via a saturated -CH₂- group. | Non-conjugated (Saturated Linker) | ~2250 - 2260 | The sp³-hybridized carbon linker isolates the nitrile from the imidazole's π-system. The frequency is typical for saturated aliphatic nitriles.[2] |
| B: 4-(1H-imidazol-1-yl)benzonitrile | Imidazole, phenyl, and nitrile groups are all part of one large conjugated system. | Fully Conjugated (Aromatic System) | ~2220 - 2240 | Electron delocalization across the entire π-system weakens the C≡N bond, lowering its vibrational frequency compared to the non-conjugated system.[2] |
| C: Compound B in Methanol | Compound B dissolved in a protic, hydrogen-bonding solvent. | Hydrogen Bonding | >2240 (Broadened) | The solvent's -OH group forms a hydrogen bond with the nitrile nitrogen, increasing the energy required for the stretch and causing a blue shift and peak broadening.[5][7] |
This comparative data demonstrates how FTIR is not just for confirming presence, but for elucidating the nuanced electronic structure of a molecule. The ~20-30 cm⁻¹ shift between a conjugated and non-conjugated system is a significant and easily observable indicator of molecular architecture.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of nitrile-containing imidazole derivatives. The nitrile stretching vibration, appearing as a sharp and intense peak in a clean spectral window, serves as a highly sensitive probe of the molecule's electronic and structural environment. By understanding the influence of conjugation, substituent effects, and hydrogen bonding, and by selecting the appropriate sample handling technique—with ATR being the recommended method for routine analysis—researchers can gain profound insights into their molecules quickly and reliably. This guide provides the foundational principles and validated protocols to ensure that your spectral data is not only accurate but also rich with structural information, accelerating the pace of research and development.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]
-
FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
-
Kuroki, Y., & Bagchi, S. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. [Link]
-
Su, Y. T., & Boxer, S. G. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B. [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
-
de Farias, R. F., & Lemos, V. P. (2013). FT-IR spectra obtained from analysis of the nitrile rubber... ResearchGate. [Link]
-
FTIR spectra shown of NBR gloves particles analyzed. (n.d.). ResearchGate. [Link]
-
CHARACTERIZATION OF SPECTRAL AND THERMAL ANALYSIS OF NITRILE, BUTYL AND VITON RUBBER OF INDUSTRIAL RUBBER MATERIALS. (2018). JETIR. [Link]
-
da Costa, H. M., & da Silva, A. A. (2023). Application of ATR-FTIR spectroscopy to characterize the acrylonitrile content of degraded filled nitrile rubber compounds. ResearchGate. [Link]
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Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
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FTIR Analysis. (n.d.). RTI Laboratories. [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. [Link]
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Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
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A Guide to the Structural Elucidation of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile: A Comparative Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Experimental Blueprint for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The following protocol outlines the necessary steps to determine the crystal structure of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, grounded in established crystallographic principles.
Crystal Growth: The Foundational Step
The journey to a crystal structure begins with the growth of high-quality single crystals. The choice of solvent and crystallization technique is paramount and often requires empirical screening. For a molecule like 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, which possesses both polar (imidazole, nitrile) and non-polar (phenyl) moieties, a range of solvents with varying polarities should be explored.
Recommended Starting Solvents:
-
Ethanol
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Dichloromethane
-
Toluene
-
Mixtures of the above
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystal growth.
The selection of the appropriate method is often iterative. The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality for diffraction analysis.
Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as those equipped with a CCD or CMOS detector, are standard for this purpose.
Experimental Workflow for XRD Data Collection:
Caption: Workflow for Single-Crystal XRD Analysis.
Key Parameters for Data Collection:
-
X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations (omega and phi scans) to ensure a complete and redundant dataset.
Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The integrated intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build an initial molecular model.
The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
Part 2: A Comparative Analysis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile and Related Structures
In the absence of experimental data for the title compound, we can infer its likely structural characteristics by comparing it to known crystal structures of analogous molecules. This comparative approach is a powerful tool in crystal engineering and drug design.
The Core Moiety: 4-(1H-imidazol-1-yl)phenyl
The 4-(1H-imidazol-1-yl)phenyl group is a key structural feature. The dihedral angle between the phenyl and imidazole rings is a critical parameter that influences the overall molecular conformation and packing.
Alternative 1: 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
This compound shares the 4-(1H-imidazol-1-yl)phenyl moiety with our target molecule. Its crystal structure reveals important conformational features. In this molecule, the dihedral angle between the central benzene ring and the imidazole ring is 37.65 (9)°.[1] This significant twist is likely due to steric hindrance and electronic effects from the bulky 2-(4-nitrophenyl)prop-2-enenitrile substituent.
Alternative 2: 4-[4-(1H-Imidazol-4-yl)phenyl]
In this related structure, the imidazole moieties are rotated out of the plane of the benzene ring with a dihedral angle of 25.02 (8)°.[2] This demonstrates the inherent tendency for non-coplanarity between these two rings.
Alternative 3: Phenylacetonitrile Derivatives
The phenylacetonitrile portion of the target molecule also provides a basis for comparison. The crystal structures of various phenylacetonitrile derivatives show a range of intermolecular interactions, including C-H···N and π-π stacking interactions, which are likely to be present in the crystal structure of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile.
Tabulated Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for the comparative molecules. This data provides a baseline for what might be expected for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile[1] | Monoclinic | P2₁/c | 7.1792(16) | 16.512(4) | 12.771(3) | 101.557(3) | 1483.3(6) | 4 |
| 4-[4-(1H-Imidazol-4-yl)phenyl][2] | Orthorhombic | Pbca | 6.8604(2) | 9.4534(3) | 16.4789(6) | 90 | 1068.72(6) | 4 |
| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide[3] | Monoclinic | P2₁/n | 10.8689(4) | 10.5644(3) | 12.9608(4) | 94.606(3) | 1483.40(8) | 4 |
Part 3: Predicted Structural Features and Intermolecular Interactions
Based on the analysis of related compounds, we can predict the likely structural characteristics of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile.
Molecular Conformation: It is anticipated that the imidazole and phenyl rings will be non-coplanar, with a dihedral angle likely in the range of 20-40°. This conformation is a balance between steric hindrance and the desire for π-system conjugation.
Intermolecular Interactions: The crystal packing is expected to be dominated by a combination of weak intermolecular forces:
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the imidazole and nitrile groups are potential hydrogen bond acceptors, while the aromatic C-H groups can act as donors.
-
π-π Stacking: The aromatic phenyl and imidazole rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
The interplay of these interactions will dictate the overall packing motif and the resulting solid-state properties of the material.
Caption: Key Structural Features and Interactions.
Conclusion
This guide has detailed a comprehensive experimental protocol for the single-crystal XRD analysis of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile. By leveraging crystallographic data from structurally related molecules, we have provided a predictive framework for its molecular conformation and intermolecular interactions. The elucidation of its precise crystal structure through the methodologies described herein will be invaluable for understanding its physicochemical properties and for guiding its development in pharmaceutical and material science applications.
References
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PubChem. 2-[4-(1h-imidazol-1-yl)phenyl]acetonitrile. National Center for Biotechnology Information. [Link]
-
Gao, L., et al. (2015). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o635. [Link]
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Li, Y. (2011). 4-[4-(1H-Imidazol-4-yl)phenyl]. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2959. [Link]
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Vinutha, N., et al. (2013). Crystal Structure of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide. X-ray Structure Analysis Online, 29, 23-24. [Link]
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Yáñez, M., et al. (2013). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural. Chemical Papers, 67(9), 1184-1192. [Link]
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Turan, N., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(1), e202301291. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
